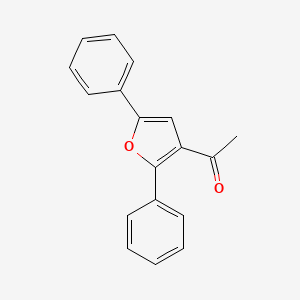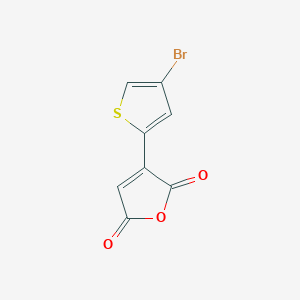
1-(2,5-Diphenylfuran-3-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Diphenylfuran-3-YL)ethanone is an organic compound with the molecular formula C18H14O2 It features a furan ring substituted with phenyl groups at positions 2 and 5, and an ethanone group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,5-Diphenylfuran-3-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,5-diphenylfuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Diphenylfuran-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Diphenylfuran-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Diphenylfuran-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound’s furan ring and phenyl groups allow it to engage in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
2,5-Diphenylfuran: Lacks the ethanone group but shares the furan and phenyl structure.
3-Acetyl-2,5-diphenylthiophene: Contains a thiophene ring instead of a furan ring.
1-(2,5-Dimethylfuran-3-YL)ethanone: Features methyl groups instead of phenyl groups at positions 2 and 5.
Uniqueness: 1-(2,5-Diphenylfuran-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
56138-16-0 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-(2,5-diphenylfuran-3-yl)ethanone |
InChI |
InChI=1S/C18H14O2/c1-13(19)16-12-17(14-8-4-2-5-9-14)20-18(16)15-10-6-3-7-11-15/h2-12H,1H3 |
Clave InChI |
HQZLZLMERASUPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)

![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)


![2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole](/img/structure/B12892441.png)

![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)



![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)

